Cas no 2309752-07-4 (N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide)
N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide
- N-[oxan-4-yl(thiophen-2-yl)methyl]quinoxaline-6-carboxamide
- N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide
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- Inchi: 1S/C19H19N3O2S/c23-19(14-3-4-15-16(12-14)21-8-7-20-15)22-18(17-2-1-11-25-17)13-5-9-24-10-6-13/h1-4,7-8,11-13,18H,5-6,9-10H2,(H,22,23)
- InChI Key: PAFBYXDFLJZZBF-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1CCOCC1)NC(C1C=CC2C(C=1)=NC=CN=2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 458
- XLogP3: 2.3
- Topological Polar Surface Area: 92.4
N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6560-0801-2μmol |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-5μmol |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-10μmol |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-20μmol |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-1mg |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-2mg |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-3mg |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-4mg |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-5mg |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6560-0801-10mg |
N-[(oxan-4-yl)(thiophen-2-yl)methyl]quinoxaline-6-carboxamide |
2309752-07-4 | 10mg |
$79.0 | 2023-09-08 |
N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide
Introduction to N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide (CAS No: 2309752-07-4)
N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2309752-07-4, represents a convergence of heterocyclic chemistry and medicinal innovation, making it a subject of extensive research and development.
The molecular framework of N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide incorporates several key pharmacophoric elements that contribute to its potential biological activity. The presence of an oxan ring, which is a five-membered oxygen-containing heterocycle, alongside a thiophen moiety, provides the compound with distinct electronic and steric characteristics. These features are often exploited in the design of bioactive molecules to enhance binding affinity and selectivity towards target enzymes or receptors.
The quinoxaline core is another critical component of this compound, known for its role in various pharmacological applications. Quinoxalines have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carboxamide group at the 6-position further modulates the chemical properties of the molecule, potentially influencing its solubility, metabolic stability, and overall bioavailability.
In recent years, there has been a surge in interest regarding the development of novel therapeutic agents that leverage the structural diversity offered by heterocyclic compounds. N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide exemplifies this trend, as it combines multiple heterocyclic systems into a single entity. This multifaceted approach has led to the discovery of several promising lead compounds that are being evaluated for their efficacy in preclinical studies.
The synthesis of N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The precise control over reaction conditions is essential to ensure high yield and purity, which are critical for subsequent biological evaluation. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis and improve scalability.
The pharmacological profile of N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide has been explored in several preclinical studies. These investigations have revealed intriguing interactions with various biological targets, suggesting potential therapeutic applications in areas such as oncology and neurology. For instance, preliminary data indicate that this compound exhibits inhibitory activity against certain kinases, which are implicated in cancer cell proliferation and survival.
The structural features of N-(oxan-4-yl)(thiophen-2-yl)methylquinoxaline-6-carboxamide also make it an attractive scaffold for structure-based drug design. By leveraging computational chemistry techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into the binding mode of this compound with its target proteins. This information is invaluable for optimizing its pharmacological properties and developing more effective derivatives.
In conclusion, N-(oxan-4-y1)(thiophen - 2 - y1 )methylquinoxaline - 6 - carboxamide (CAS No: 2309752 - 07 - 4) represents a promising candidate in the realm of medicinal chemistry. Its unique structural composition and demonstrated biological activity position it as a valuable asset in the ongoing quest to develop novel therapeutic agents. As research in this area continues to evolve, it is likely that compounds like N-(oxan - 4 - y1 b >)(< b > thiophen - 2 - y1 b >)methylquinoxaline - 6 - carboxamide will play an increasingly important role in addressing unmet medical needs.
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